molecular formula C16H24O3 B14458164 Ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienoate CAS No. 69537-77-5

Ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienoate

Cat. No.: B14458164
CAS No.: 69537-77-5
M. Wt: 264.36 g/mol
InChI Key: KMRBBIRQDLELHK-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienoate is an organic compound with the molecular formula C14H22O3 It is a derivative of decatrienoic acid and is characterized by the presence of an ethyl ester group, an acetyl group, and three conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienoate typically involves the esterification of 2-acetyl-5,9-dimethyldeca-2,4,8-trienoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.

    Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated esters.

    Substitution: Formation of substituted esters with various functional groups.

Scientific Research Applications

Ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to receptors, and influence cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienal: Similar structure but with an aldehyde group instead of an ester group.

    Ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienone: Similar structure but with a ketone group instead of an ester group.

    Ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienol: Similar structure but with an alcohol group instead of an ester group.

Uniqueness

Ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienoate is unique due to its specific combination of functional groups and conjugated double bonds, which confer distinct chemical and biological properties

Properties

CAS No.

69537-77-5

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienoate

InChI

InChI=1S/C16H24O3/c1-6-19-16(18)15(14(5)17)11-10-13(4)9-7-8-12(2)3/h8,10-11H,6-7,9H2,1-5H3

InChI Key

KMRBBIRQDLELHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC=C(C)CCC=C(C)C)C(=O)C

Origin of Product

United States

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